2-(3-Ethyloxetan-3-yl)propan-1-ol
Description
Properties
IUPAC Name |
2-(3-ethyloxetan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyloxetan-3-yl)propan-1-ol typically involves the reaction of ethyl oxetane with propanal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediates and subsequent purification to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyloxetan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols.
Scientific Research Applications
2-(3-Ethyloxetan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethyloxetan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The oxetane ring and hydroxyl group play crucial roles in its reactivity and interactions. The compound may act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other propanol derivatives, differing primarily in substituents and functional groups. Key analogs include:
3-(Diethylamino)-2,2-dimethyl-propan-1-ol (): Structure: Contains a diethylamino group and two methyl substituents on the propanol backbone. Physicochemical Properties:
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: Substituted with a methylamino group and a thiophene ring. Application: Listed as a related compound in pharmaceutical standards, suggesting its role as a synthetic intermediate or impurity in drug manufacturing .
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (): Structure: Combines a naphthalene ring with a thiophene-linked propanol chain. Significance: Higher molar mass (due to aromatic groups) likely impacts solubility and reactivity compared to aliphatic analogs .
Comparative Analysis
| Property | 2-(3-Ethyloxetan-3-yl)propan-1-ol | 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
|---|---|---|---|
| Molar Mass (g/mol) | Not available | 159.27 | ~209–230 (estimated) |
| Density (g/cm³) | Not available | 0.875 | Not available |
| Flash Point (°C) | Not available | 73.9 | Not available |
| Key Functional Groups | Oxetane, ethyl, hydroxyl | Diethylamino, dimethyl, hydroxyl | Thiophene, methylamino, hydroxyl |
| Applications | Hypothesized: Drug design | Industrial/chemical synthesis | Pharmaceutical impurity control |
Key Observations :
- The ethyloxetane group in this compound introduces steric and electronic effects distinct from diethylamino or aromatic substituents in analogs.
- Aromatic analogs (e.g., thiophene- or naphthalene-containing propanols) exhibit higher molar masses and altered solubility profiles, limiting their utility in aqueous systems .
Q & A
Q. What are the established synthetic methodologies for 2-(3-Ethyloxetan-3-yl)propan-1-ol, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis of this compound typically involves alkylation or ring-opening reactions of oxetane derivatives. A common approach uses phenol derivatives (or analogous hydroxyl-containing precursors) reacting with alkyl halides or alcohols in the presence of a base (e.g., KOH or NaH) to form the oxetane ring. For example, the ethyl-substituted oxetane can be synthesized via nucleophilic addition of a propanol derivative to a pre-functionalized oxetane intermediate. Reaction optimization often requires anhydrous conditions and controlled temperatures (0–25°C) to minimize side reactions. Yields can be improved by using polar aprotic solvents like DMF or THF and catalytic phase-transfer agents .
Q. Key Data :
| Parameter | Value/Description |
|---|---|
| Typical Solvents | THF, DMF, Dichloromethane |
| Catalysts/Bases | NaH, KOH, Phase-transfer catalysts |
| Temperature Range | 0°C to 25°C |
| Yield Optimization | 60–85% (varies with substrate purity) |
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic techniques?
- Methodological Answer : Structural elucidation combines:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., oxetane ring protons at δ 4.5–5.0 ppm) and carbon hybridization.
- X-ray Crystallography : Single-crystal analysis via SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and spatial arrangement. The ethyl group’s steric effects on the oxetane ring can be quantified through torsional angles .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHO) and fragmentation patterns.
Q. Example Workflow :
Recrystallize the compound in hexane/ethyl acetate.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with Olex2 GUI for visualization .
Advanced Research Questions
Q. What challenges arise in the enantiomeric resolution of this compound, and what chiral separation methods are effective?
- Methodological Answer : The ethyl group on the oxetane ring introduces steric hindrance, complicating enantiomer separation. Effective strategies include:
- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Adjusting isopropanol content (10–20%) optimizes resolution (α > 1.2).
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases in organic media) selectively acylates one enantiomer. For instance, Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee) under optimized conditions (30°C, toluene solvent) .
Q. Critical Parameters :
| Parameter | Impact on Resolution |
|---|---|
| Column Temperature | Lower temps enhance selectivity |
| Enzyme Source | Substrate-specific activity varies |
| Solvent Polarity | Non-polar solvents favor enzyme stability |
Q. How does the ethyl-substituted oxetane ring in this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : The ethyl group enhances ring strain in the oxetane, increasing susceptibility to nucleophilic attack. Key observations:
- Ring-Opening Reactions : Nucleophiles (e.g., amines, thiols) attack the less hindered oxetane carbon adjacent to the ethyl group. For example, reaction with benzylamine in THF at 60°C yields 3-(benzylamino)-3-ethylpropan-1-ol with >70% conversion.
- Steric Effects : The ethyl group reduces accessibility to the oxetane oxygen, slowing reactions with bulky nucleophiles (e.g., tert-butoxide). Kinetic studies (monitored via H NMR) show a 2–3x rate decrease compared to unsubstituted oxetanes .
Q. Comparative Reactivity Data :
| Nucleophile | Relative Rate (vs. unsubstituted oxetane) |
|---|---|
| Benzylamine | 1.5x faster |
| Sodium thiophenolate | 1.2x faster |
| Potassium tert-butoxide | 0.4x slower |
Q. What computational modeling approaches predict the biological interactions of this compound with enzyme targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to enzymes like cytochrome P450 or hydrolases. The ethyl group’s hydrophobic interactions with enzyme pockets (e.g., CYP3A4) are modeled using force fields (AMBER99SB-ILDN). Key steps:
Prepare ligand topology files (acpype).
Simulate binding in explicit solvent (TIP3P water) for 100 ns.
Analyze RMSD and binding free energy (MM/PBSA).
Case Study :
Docking reveals a −8.2 kcal/mol binding energy for CYP3A4, suggesting moderate metabolism potential. Experimental validation via enzyme inhibition assays aligns with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
